molecular formula C18H17N3O6S2 B2456746 N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide CAS No. 1164553-02-9

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide

Cat. No.: B2456746
CAS No.: 1164553-02-9
M. Wt: 435.47
InChI Key: AOHIWHBKJBUJOF-HNENSFHCSA-N
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Description

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is an organic compound that draws attention due to its elaborate structure and potential applications. This compound is characterized by the presence of multiple functional groups including methoxyethyl, methylsulfonyl, benzothiazolylidene, and nitrobenzamide moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide typically involves multi-step organic synthesis. Key steps often include:

    • Formation of the benzothiazole ring through cyclization of o-aminothiophenol with carbon disulfide.

    • Introduction of the nitro group via nitration reactions.

    • Coupling reactions to append the methoxyethyl group.

    • Sulfonylation to introduce the methylsulfonyl group.

    • Amide formation by reacting the benzothiazolylidene intermediate with 2-nitrobenzoyl chloride under basic conditions.

Industrial Production Methods:

  • Industrial production may involve streamlined methods for scalability. This often means optimizing reaction conditions for higher yields, such as using more efficient catalysts, ensuring precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: This compound may undergo oxidation, especially in the presence of strong oxidizing agents, impacting its functional groups such as the methoxyethyl and methylsulfonyl moieties.

  • Reduction: The nitro group can be reduced to an amino group using suitable reducing agents like hydrogen in the presence of palladium catalysts.

  • Substitution: The aromatic ring systems can undergo various substitution reactions, such as nucleophilic substitution with strong bases or electrophilic substitution under acidic conditions.

Common Reagents and Conditions:

  • Reagents like sulfuryl chloride for sulfonylation, nitrating agents (e.g., HNO3/H2SO4 mixture), and reducing agents such as NaBH4 or H2/Pd.

  • Typical conditions include controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction step.

Major Products:

  • Reduction yields amino derivatives.

  • Substitution reactions may yield a variety of derivatives with different functional groups attached to the benzothiazole and benzamide rings.

Scientific Research Applications

Comprehensive Applications:

  • Chemistry: Utilized as a reagent in organic synthesis for creating complex molecules.

  • Biology: Investigated for its potential bioactivity, particularly in inhibiting specific enzymes or pathways.

  • Industry: May be used in materials science for developing new materials with specific electronic or photonic properties.

Mechanism of Action

  • The compound's mechanism of action typically involves interacting with biological molecules through its functional groups.

  • Molecular Targets and Pathways: It can bind to enzymes or receptors, modulating their activity. The nitrobenzamide moiety may be particularly important for biological activity, potentially acting as a pharmacophore.

Comparison with Similar Compounds

  • 2-nitrobenzamide

  • 3-(2-methoxyethyl)-benzothiazole

  • 6-methylsulfonyl-benzothiazole

There you have it! A comprehensive look into N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide. Anything else you're curious about?

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S2/c1-27-10-9-20-15-8-7-12(29(2,25)26)11-16(15)28-18(20)19-17(22)13-5-3-4-6-14(13)21(23)24/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHIWHBKJBUJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
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N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
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N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
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N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
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N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
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N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide

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